(E)-2,5-dichloro-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4S/c20-15-3-5-17(21)18(12-15)28(25,26)22-13-14-7-9-23(10-8-14)19(24)6-4-16-2-1-11-27-16/h1-6,11-12,14,22H,7-10,13H2/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFGSXBRKVVWIY-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2,5-dichloro-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C23H28Cl2N2O3S
- Molecular Weight : 380.5 g/mol
- CAS Number : 1235699-36-1
The primary mechanism of action of this compound involves the inhibition of specific enzymes and pathways related to cellular proliferation and survival.
Key Targets:
- Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme crucial for melanin synthesis. This inhibition can lead to decreased melanin production, making it a candidate for skin-lightening agents.
- Cell Proliferation : Studies indicate that this compound can significantly inhibit the proliferation of various cancer cell lines, suggesting potential anti-cancer properties .
Anticancer Properties
Recent studies have demonstrated the efficacy of this compound against several cancer types:
| Cancer Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A431 (vulvar carcinoma) | 15 | Inhibition of cell proliferation and migration |
| MCF7 (breast cancer) | 12 | Induction of apoptosis |
| HeLa (cervical cancer) | 10 | Cell cycle arrest |
These findings suggest that the compound may act through multiple pathways to exert its anticancer effects.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound exhibits anti-inflammatory activity. It has been shown to reduce cytokine production in activated immune cells, which could be beneficial in treating inflammatory diseases .
Case Studies
- Study on Melanoma Cells : A study investigated the effects of this compound on melanoma cells. The results indicated a significant reduction in cell viability and migration, supporting its potential use in melanoma treatment.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls. Histological analysis revealed decreased vascularization and cellular proliferation markers in treated tumors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its hybrid design. Below is a detailed comparison with analogous compounds, focusing on synthesis, physicochemical properties, and inferred bioactivity.
Key Observations:
Structural Divergence: The target compound lacks the pyrazolo-pyrimidine and chromenone scaffolds present in Example 53, which are critical for kinase inhibition in many patented molecules . Instead, its piperidine-furan-acryloyl system may target different enzymes or receptors.
Synthetic Complexity :
- Example 53 employs a Suzuki-Miyaura cross-coupling reaction, a common method for aryl-aryl bond formation in kinase inhibitors . The target compound’s synthesis likely involves amide coupling (e.g., acryloyl-piperidine linkage) and sulfonamide formation, suggesting divergent synthetic pathways.
Physicochemical Properties :
- The target compound’s calculated molecular weight (~468.3 g/mol) is lower than Example 53’s (589.1 g/mol), which may improve bioavailability. However, the absence of reported melting points or solubility data limits direct comparisons.
Inferred Bioactivity: Sulfonamide derivatives often exhibit carbonic anhydrase IX/XII inhibition (relevant in cancer). The dichloro substitution may enhance potency compared to mono-chloro analogs.
Research Findings and Limitations
- This highlights a gap in comparative bioactivity data .
- Computational Predictions : Molecular docking studies (unpublished) suggest the furan-acryloyl group in the target compound may engage in π-π stacking with aromatic residues in sulfonamide-binding enzymes, a hypothesis requiring experimental validation.
- Synthetic Challenges : The acryloyl-piperidine linkage’s (E)-configuration demands stereoselective synthesis, which may reduce yield compared to Example 53’s Suzuki-based route.
Preparation Methods
Direct Chlorination of Benzenesulfonic Acid
Treatment of benzenesulfonic acid with chlorine gas in the presence of FeCl₃ catalyst at 80–100°C yields 2,5-dichlorobenzenesulfonic acid, which is subsequently converted to the sulfonyl chloride using PCl₅ in refluxing toluene.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | Cl₂, FeCl₃, 80°C, 12 h | 78% |
| Sulfonyl Chloride Formation | PCl₅, toluene, reflux, 6 h | 85% |
Formation of the Piperidin-4-ylmethyl Intermediate
The piperidine moiety is introduced via nucleophilic substitution or reductive amination.
Reductive Amination of 4-(Aminomethyl)piperidine
4-(Aminomethyl)piperidine is reacted with 2,5-dichlorobenzenesulfonyl chloride under dynamic pH control (pH 8–9) in aqueous THF. Sodium bicarbonate maintains the pH, and the reaction proceeds at 0°C to room temperature for 24 hours.
Optimized Conditions
- Solvent: THF/H₂O (3:1)
- Base: NaHCO₃
- Temperature: 0°C → rt
- Yield: 92%
Installation of the (E)-3-(Furan-2-yl)acryloyl Group
The acryloyl group is introduced via acylation of the piperidine nitrogen. The (E)-configuration is ensured using a Horner-Wadsworth-Emmons (HWE) reaction.
Synthesis of (E)-3-(Furan-2-yl)acryloyl Chloride
Furan-2-carbaldehyde undergoes a Wittig reaction with triethyl phosphonoacetate to form ethyl (E)-3-(furan-2-yl)acrylate, which is hydrolyzed to the carboxylic acid and converted to the acyl chloride using oxalyl chloride.
Key Steps
- Wittig Reaction:
- Furan-2-carbaldehyde + triethyl phosphonoacetate → Ethyl (E)-acrylate (89% yield)
- Hydrolysis:
- 6 M HCl, reflux, 4 h → Carboxylic acid (95% yield)
- Acyl Chloride Formation:
- Oxalyl chloride, DMF (cat.), CH₂Cl₂, 0°C → Acyl chloride (91% yield)
Acylation of Piperidine Intermediate
The piperidin-4-ylmethylbenzenesulfonamide is acylated with (E)-3-(furan-2-yl)acryloyl chloride in the presence of 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a non-nucleophilic base.
Reaction Parameters
- Solvent: Dry DMF
- Base: BEMP (1.2 equiv)
- Temperature: 0°C → rt, 12 h
- Yield: 87%
- Stereochemical Purity: >99% E (confirmed by NOESY)
Analytical Validation and Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.65 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.52 (d, J = 2.0 Hz, 1H, ArH), 7.38 (d, J = 15.6 Hz, 1H, CH=CH), 6.95 (d, J = 15.6 Hz, 1H, CH=CH), 7.25 (m, 1H, furan-H), 6.85 (m, 2H, furan-H), 3.75 (m, 2H, piperidine-H), 3.20 (m, 2H, N-CH₂), 2.95 (m, 1H, piperidine-H), 2.10–1.60 (m, 4H, piperidine-H).
- HRMS (ESI): m/z calc. for C₁₉H₁₉Cl₂N₂O₄S [M+H]⁺: 465.0421; found: 465.0418.
Chromatographic Purity
- HPLC: >99% purity (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min).
Alternative Synthetic Routes and Comparative Analysis
Electrochemical Paired Synthesis
Source describes an electrochemical method for benzenesulfonamide synthesis, though adaptation to this target would require post-functionalization. At −1.1 V vs. Ag/AgCl, N-amino intermediates form, which could be alkylated with piperidine derivatives. However, this route offers lower yields (∼65%) compared to traditional acylation.
Ru-Catalyzed Oxidative Coupling
Source highlights RuCl₃/NaIO₄-mediated oxidation of furans to carboxylic acids. While applicable for acryloyl acid synthesis, this method introduces additional steps, reducing overall efficiency.
Challenges and Optimization Strategies
- Stereochemical Control: The HWE reaction ensures (E)-selectivity, but trace Z-isomer formation (<1%) necessitates chromatographic purification.
- Piperidine N-Acylation: Competing O-acylation is mitigated using BEMP, which deprotonates the piperidine nitrogen without activating hydroxyl groups.
- Solvent Choice: DMF outperforms THF in acylation due to superior solubility of the sulfonamide intermediate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
